molecular formula C16H17ClFNO B2938658 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one CAS No. 1797875-03-6

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one

Cat. No.: B2938658
CAS No.: 1797875-03-6
M. Wt: 293.77
InChI Key: ZPDSITXZEQEKDG-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one is a sophisticated organic compound commonly employed in scientific research for its distinctive chemical structure and diverse reactivity. The molecule comprises a bicyclic octane system with nitrogen substitution and a chloro-fluoro-phenyl group, making it a subject of interest in various scientific disciplines.

Scientific Research Applications

Chemistry

The compound is a valuable intermediate in organic synthesis due to its unique bicyclic structure, which offers diverse reactive sites for chemical transformations.

Biology

It serves as a building block in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor agonists/antagonists.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties, including anti-inflammatory and analgesic activities.

Industry

Industrially, this compound finds applications in the manufacture of specialty chemicals and materials with specific physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one generally involves multiple steps, starting from commercially available precursors

  • Step 1: : The azabicyclo-octane core is synthesized via a Mannich reaction involving formaldehyde, a primary amine, and a carbonyl compound.

  • Step 2: : Introduction of the chloro and fluoro substituents to the phenyl ring is achieved through electrophilic aromatic substitution.

  • Step 3: : The two fragments are coupled using a catalytic hydrogenation process to afford the final compound.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and catalyst efficiency is critical. Catalytic processes often employ metal catalysts like palladium or platinum on carbon to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one undergoes several types of reactions:

  • Oxidation: : Catalyzed by oxidizing agents such as potassium permanganate, resulting in the formation of ketones or carboxylic acids.

  • Reduction: : Using reducing agents like lithium aluminium hydride, leading to alcohol derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions facilitate functional group transformations.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminium hydride or sodium borohydride in ether.

  • Substitution: : Halogenating agents or nucleophiles such as hydroxide ions.

Major Products

The major products from these reactions include ketones, alcohols, and substituted derivatives, each varying based on the conditions and reagents used.

Mechanism of Action

The precise mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one depends on its specific use. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through competitive or non-competitive binding.

Comparison with Similar Compounds

Comparison

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one stands out due to its unique azabicyclo-octane core, which is less common in similar compounds, enhancing its reactivity and versatility in synthetic applications.

Similar Compounds

  • Tropane derivatives

  • Bicyclic amine compounds

  • Chlorofluoroaromatic compounds

Each of these related compounds shares structural similarities but varies in their chemical reactivity and applications, highlighting the distinctiveness of the compound .

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO/c17-14-5-2-6-15(18)13(14)9-10-16(20)19-11-3-1-4-12(19)8-7-11/h1-3,5-6,11-12H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDSITXZEQEKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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